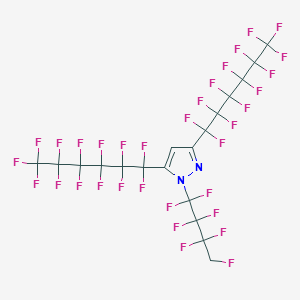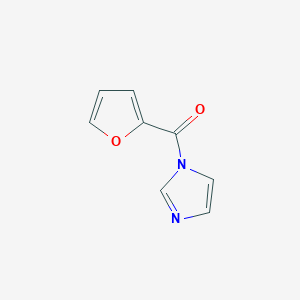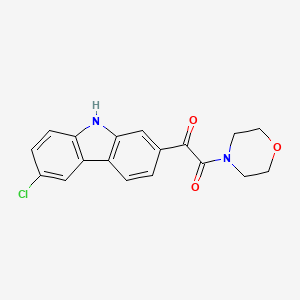
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents on the thiophene ring.
科学的研究の応用
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- Methyl 1H-pyrazole-3-carboxylate
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9N3O3S |
|---|---|
分子量 |
251.26 g/mol |
IUPAC名 |
methyl 2-(1H-pyrazole-5-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3S/c1-16-10(15)6-3-5-17-9(6)12-8(14)7-2-4-11-13-7/h2-5H,1H3,(H,11,13)(H,12,14) |
InChIキー |
GTJNPAYGRADCIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)


![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)

![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)


![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)



